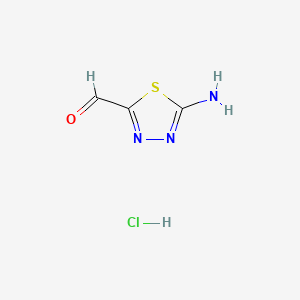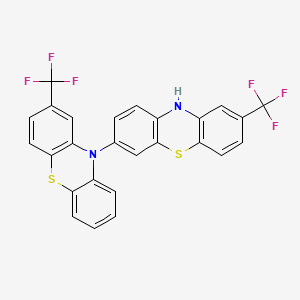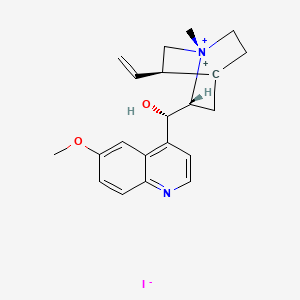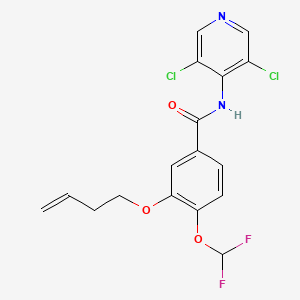
O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast: is a chemical compound with the CAS number 2368178-29-2. It is a derivative of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast involves multiple steps, starting from the parent compound RoflumilastSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast is used as a reference material and in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways .
Medicine: In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions related to PDE4 inhibition .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast involves the inhibition of phosphodiesterase-4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to various downstream effects, including reduced inflammation and modulation of immune responses . The molecular targets and pathways involved include immune cells, inflammatory mediators, and signaling molecules .
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H14Cl2F2N2O3 |
|---|---|
Molecular Weight |
403.2 g/mol |
IUPAC Name |
3-but-3-enoxy-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c1-2-3-6-25-14-7-10(4-5-13(14)26-17(20)21)16(24)23-15-11(18)8-22-9-12(15)19/h2,4-5,7-9,17H,1,3,6H2,(H,22,23,24) |
InChI Key |
WPHVDEBRXJAOFQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=C(C=CC(=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


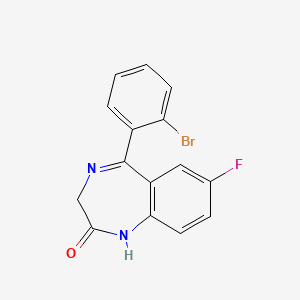
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
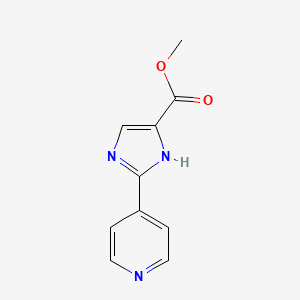
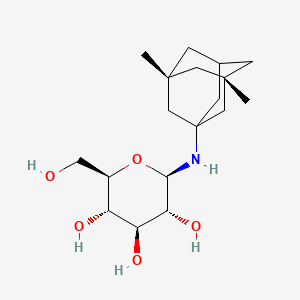
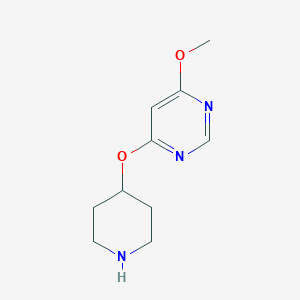
![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
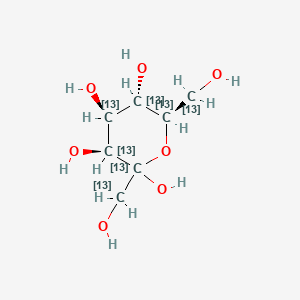
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
